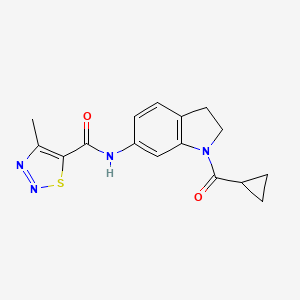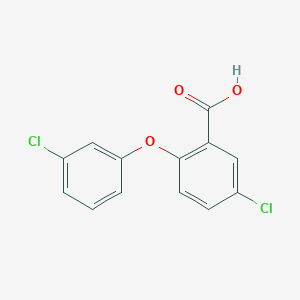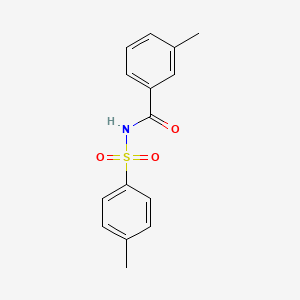
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarbonyl and indolin-6-yl groups would likely contribute to a rigid, three-dimensional structure, while the thiadiazole and carboxamide groups could participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it would likely participate in reactions typical of its functional groups. For example, the carboxamide group could undergo hydrolysis, and the thiadiazole group could participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Applications De Recherche Scientifique
Antiviral Properties
Research into similar compounds, particularly those involving indole and thiadiazole derivatives, has shown promise in antiviral applications. For example, derivatives of indole N-acyl and N-carbamic esters have been synthesized for evaluation against influenza and other respiratory infections caused by viruses. These compounds, notably salts of basic carbamic esters, demonstrate significant water solubility, rapid hydrolysis and decarboxylation, and high activity against influenza A2 and Coxsackie B1 viruses in vitro. In studies on infected ferrets, one such ester significantly reduced the severity and duration of disease symptoms and lowered nasal wash virus titres, though it caused local irritancy (Harnden et al., 1979).
Antifungal Agents
New heterocyclic derivatives linked to the indole moiety have shown potent antifungal properties. These include thiazoline and thiophene derivatives, which were synthesized through reactions involving acrylamide derivatives and phenacyl bromides or hydrazonoyl chlorides, depending on the reaction conditions. Such compounds exhibit significant antifungal activity, underscoring the potential for thiadiazole derivatives in antifungal treatments (Gomha & Abdel‐Aziz, 2012).
Anticancer Applications
A variety of thiazole and 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties. For instance, a study on 3,5-bis(indolyl)-1,2,4-thiadiazoles evaluated these compounds for cytotoxicity against selected human cancer cell lines, with certain derivatives showing potent activity. This research highlights the therapeutic potential of these derivatives against cancer, with specific compounds demonstrating significant potency in inhibitory tests (Kumar et al., 2011).
Anti-inflammatory and Analgesic Properties
Research into thiadiazoles and triazoles derived from cyclopropane dicarboxylic acid has unveiled compounds with promising anti-inflammatory and analgesic activities. These compounds, synthesized through reactions with various thiocarbonyl ylides and acceptor-substituted ethylenes, offer new avenues for the development of anti-inflammatory and analgesic medications (Bhati et al., 2008).
Antibacterial and Antifungal Evaluation
Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety have been prepared and evaluated for their antibacterial activities against specific pathogens. These compounds, characterized by various spectroscopic techniques, have shown excellent activity against bacterial strains at certain concentrations, outperforming commercial antibacterial agents in some cases. This underscores the potential of thiadiazole derivatives in combating bacterial infections (Wan et al., 2018).
Safety and Hazards
Without specific study data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-14(23-19-18-9)15(21)17-12-5-4-10-6-7-20(13(10)8-12)16(22)11-2-3-11/h4-5,8,11H,2-3,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWBHMOUKZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2541459.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)


![N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541466.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)
![(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol](/img/structure/B2541473.png)
![2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2541474.png)